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Executive Summary

(S)-1,2-Decanediol (CAS: 87828-36-2) is a high-value chiral vicinal diol increasingly utilized in
transdermal drug delivery systems and advanced cosmetic formulations due to its amphiphilic
nature and antimicrobial boosting properties. Unlike its racemic counterpart, the (S)-enantiomer
offers specific stereochemical interactions that can influence formulation stability and
bioavailability.

This guide provides a definitive reference for the spectroscopic identification and quality control
of (S)-1,2-Decanediol. It synthesizes experimental data from Nuclear Magnetic Resonance
(NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a robust
framework for structural validation and impurity profiling.

Molecular Identity & Physiochemical Profile[1][2]

Before spectroscopic analysis, the compound must meet baseline physiochemical criteria.
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Parameter Specification Notes

IUPAC Name (2S)-Decane-1,2-diol

CAS Number 87828-36-2 Racemate CAS: 1119-86-4
C

Molecular Formula H
o

Molecular Weight 174.28 g/mol

) White waxy solid / crystalline
Physical State

powder
_ _ Distinct from 1,10-decanediol
Melting Point 48 — 50 °C
(MP ~72°C)
Boiling Point 255 °C (at 760 mmHg)
B Soluble in Ethanol, Poorly soluble in water (< 1

Solubility

Chloroform, DMSO g/L)

Spectroscopic Data Analysis[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. While the enantiomers of 1,2-decanediol
exhibit identical shifts in achiral solvents (e.g., CDCI

), the data below confirms the connectivity. Note: To determine enantiomeric excess (ee%), a
chiral derivatizing agent (e.g., Mosher's acid chloride) or Chiral GC is required (see Section 5).

H NMR (400 MHz, CDCI

) Assignments
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C NMR (100 MHz, CDCI
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Shift (

Carbon Type Assignment Interpretation

» Ppm)
Chiral center;
characteristic

724 CH C2 . _
downfield shift due to -
OH.
Terminal

66.9 CH c1
hydroxymethylene.

331 CH c3 -position to the chiral
center.

31.9 CH cs8 Near terminal end.
Bulk methylene chain

29.3-29.6 CH C4—C7 ien
(overlapping signals).

22.7 CH co -position to terminal
methyl.

14.1 CH C10 Terminal methyl.

Expert Insight: The distinct separation between C1 (~67 ppm) and C2 (~72 ppm) is diagnostic

for 1,2-diols. If these peaks appear closer or shifted, suspect regioisomeric impurities like 1,3-

decanediol.

Infrared (IR) Spectroscopy
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IR analysis is used primarily for rapid identification of functional groups and detection of

carbonyl impurities (oxidation byproducts).

Wavenumber (cm
Vibration Mode

Functional Group

Diagnostic Value

)
Broad, strong band
3200 — 3450 O-H Stretch Hydroxyl (H-bonded) confirms diol
presence.[1]
Strong
antisymmetric/symmet
2915, 2848 C-H Stretch Alkyl Chain ric stretches of -CH
) ] Typical alkane
1465 C-H Bend Methylene (scissoring)
backbone.
1050 — 1070 C-O Stretch Primary Alcohol Confirm C1-OH.
~1100 C-O Stretch Secondary Alcohol Confirm C2-OH.
Critical QC check:
Absence of 1700- Absence confirms no
C=0 Stretch Carbonyl
1750 ketone/aldehyde
impurities.

Mass Spectrometry (MS)

Electron Impact (EI) MS is the standard for identification. 1,2-Diols undergo characteristic

fragmentation, primarily alpha-cleavage.

Key Fragmentation Pathways:

» Alpha-Cleavage: Breaking the C1-C2 bond is less favorable than breaking C2-C3 because

the latter produces a resonance-stabilized oxonium ion.

o Dehydration: Loss of water (
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) is common in alcohols.
MS Spectrum Highlights (El, 70 eV):
¢ Molecular lon (
): m/z 174 (Often very weak or absent).
e« M-H
O: m/z 156 (Weak).
o Base Peak: Typically m/z 55 or 69 (Hydrocarbon fragments C
H
, C
H
) due to the long alkyl chain dominating the ionization.
o Diagnostic Fragment:m/z 31 (CH
=OH

) from C1 cleavage, though often low intensity in long-chain diols.

Fragmentation Logic Diagram

[M - H20]+
Alkene Radical Cation
- H20 (18) m/z 156

Further Fragmentation

Molecular lon
[C10H2202]+
miz 174

C1-C2 Cleavage > Alpha Cleavage

[CH2=OH]+

Hydrocarbon Fragments
CnH2n-1
m/z 41, 55, 69 (Base Peak)

Alkyl Chain Fragmentation

Figure 1: Primary Mass Spectrometry Fragmentation Pathways for 1,2-Decanediol
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Click to download full resolution via product page

Experimental Protocols
Enantiomeric Purity Determination (Chiral GC)

Standard polarimetry is often insufficient for high-precision ee% determination of long-chain
diols due to low specific rotation. Chiral Gas Chromatography is the validation standard.

Protocol:

o Column: Cyclodextrin-based capillary column (e.g., Rt-BDEXsa or Hydrodex 3-6TBDM), 30
m x 0.25 mm.

e Carrier Gas: Helium at 1.0 mL/min (constant flow).
e Temperature Program:

o Initial: 100 °C (hold 1 min).

o Ramp: 2 °C/min to 180 °C.

o Hold: 5 min.

 Derivatization (Optional but recommended): Treat sample with Trifluoroacetic Anhydride
(TFAA) to form bis-trifluoroacetate esters. This increases volatility and improves peak shape.

o Detection: FID at 250 °C.

e Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. (Verify elution
order with a racemic standard).

NMR Sample Preparation

To prevent peak broadening from hydrogen bonding:

 Dissolve 10-15 mg of (S)-1,2-Decanediol in 0.6 mL of CDCI
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e Add 1 drop of D

O if hydroxyl protons obscure the aliphatic region (this exchanges -OH to -OD, removing the
peaks).

e Filter through a cotton plug into the NMR tube to remove suspended solids.

Analytical Workflow & Quality Control

For drug development applications, a rigorous QC workflow is required to ensure the absence
of synthesis byproducts (epoxides, ketones).
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[Raw (S)-1,2-Decanediolj

IR Screening
(Check for C=0 at 1700 cm-1)

GC-MS Analysis
(Impurity Profiling)

Purity > 98% Fail (C=0 detected)

Chiral GC/HPLC

_ _ P
(Enantiomeric Excess > 99%) [mpurity > Limit

ee < 99%

1H/13C NMR

(Structural Confirmation) Reject / Reprocess

Certificate of Analysis
((REIEENS))

Figure 2: Quality Control Analytical Workflow for Pharmaceutical Grade (S)-1,2-Decanediol
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Impurity Limits

e 1,2-Epoxydecane: < 0.1% (Genotoxic impurity concern; monitor via GC-MS).
e 1-Decanol: < 0.5% (Residual starting material/byproduct).

e Total Unknowns: < 1.0%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. IR Absorption Table [webspectra.chem.ucla.edu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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